molecular formula C17H17NO4 B3883094 6,7-dimethoxy-3-(2-methylanilino)-3H-2-benzofuran-1-one

6,7-dimethoxy-3-(2-methylanilino)-3H-2-benzofuran-1-one

Cat. No.: B3883094
M. Wt: 299.32 g/mol
InChI Key: ADAWISRFBFYBLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,7-Dimethoxy-3-(2-methylanilino)-3H-2-benzofuran-1-one is a complex organic compound that belongs to the benzofuran family This compound is characterized by its unique structure, which includes a benzofuran core substituted with methoxy groups and an anilino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dimethoxy-3-(2-methylanilino)-3H-2-benzofuran-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the condensation of 2-methylaniline with a suitable benzofuran derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is typically optimized for cost-effectiveness and efficiency, with considerations for scalability and environmental impact. Advanced techniques such as continuous flow reactors and automated synthesis platforms may be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxy-3-(2-methylanilino)-3H-2-benzofuran-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.

    Substitution: The methoxy and anilino groups can be substituted with other functional groups, leading to a variety of derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

    Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules. Its unique structure makes it a useful building block for designing new compounds with desired properties.

    Biology: Research has explored the compound’s potential as a bioactive molecule, with studies investigating its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: The compound’s biological activity has led to investigations into its potential as a drug candidate for treating various diseases. Its ability to interact with specific molecular targets makes it a promising lead compound for drug development.

    Industry: In industrial applications, the compound may be used as a precursor for the synthesis of specialty chemicals, dyes, and other materials.

Mechanism of Action

The mechanism of action of 6,7-dimethoxy-3-(2-methylanilino)-3H-2-benzofuran-1-one involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used. The pathways involved in these effects are the subject of ongoing research, with studies aiming to elucidate the precise molecular mechanisms.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxy-2-methylaniline: This compound shares structural similarities with 6,7-dimethoxy-3-(2-methylanilino)-3H-2-benzofuran-1-one, particularly in the anilino group.

    2-Propanone, 1-(4-methoxyphenyl): Another compound with structural similarities, particularly in the methoxy-substituted aromatic ring.

Uniqueness

What sets this compound apart is its benzofuran core, which imparts unique chemical and biological properties. This core structure is less common in similar compounds, making it a distinctive molecule with potential for unique applications.

Properties

IUPAC Name

6,7-dimethoxy-3-(2-methylanilino)-3H-2-benzofuran-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4/c1-10-6-4-5-7-12(10)18-16-11-8-9-13(20-2)15(21-3)14(11)17(19)22-16/h4-9,16,18H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADAWISRFBFYBLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC2C3=C(C(=C(C=C3)OC)OC)C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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